2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-benzyl-4-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-7-8-17-13(10-14,12(15)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPSWNCZAKNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation and Carboxylation Route
Step 1: Formation of Intermediate Morpholine Derivative
Benzylamine is reacted with 2-methylmorpholine under controlled conditions, typically in an organic solvent such as acetonitrile or ethanol, often with a catalyst or base to facilitate nucleophilic substitution at the nitrogen or carbon adjacent to the nitrogen in the morpholine ring. This step forms a benzyl-substituted morpholine intermediate.Step 2: Introduction of Carboxylic Acid Group
The intermediate undergoes carboxylation, which can be achieved by reaction with reagents such as chloroformates, carbon dioxide under pressure, or other carboxylating agents, to introduce the carboxylic acid functionality at the 2-position of the morpholine ring.Step 3: Hydrochloride Salt Formation
The free acid intermediate is then treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate or crystallize the hydrochloride salt form of 2-Benzyl-4-methylmorpholine-2-carboxylic acid.
Alternative Route via Benzyl Halide Alkylation
Morpholine derivatives bearing the methyl substituent can be alkylated using benzyl halides (benzyl chloride or bromide) in the presence of a base such as triethylamine or potassium carbonate. This reaction is usually conducted in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at ambient or slightly elevated temperatures.
The resulting benzyl-morpholine intermediate is subsequently subjected to carboxylation using methyl chloroformate or related reagents to form methyl esters, which can be hydrolyzed to the free acid.
Final conversion to the hydrochloride salt is performed by treatment with hydrochloric acid.
Industrial and Large-Scale Synthesis Considerations
Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time to maximize yield and purity.
Large-scale reactors equipped with precise temperature and pH control are employed.
Purification techniques include recrystallization, chromatography, and filtration to isolate the hydrochloride salt with high purity.
Crystallization from solvents such as ethanol or isopropanol is commonly used to obtain the final product in a stable solid form.
Comparative Data Table of Preparation Steps
| Step | Method Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Intermediate formation | Reaction of benzylamine or benzyl halide with 2-methylmorpholine | Benzylamine or benzyl chloride, base, solvent (acetonitrile, ethanol) | Nucleophilic substitution or alkylation |
| Carboxylation | Introduction of carboxylic acid group | Methyl chloroformate, CO2, or chloroformates | May involve ester formation and hydrolysis |
| Hydrochloride salt formation | Treatment with HCl to form stable salt | Aqueous or organic HCl | Enhances solubility and stability |
| Purification | Recrystallization or chromatography | Solvents like ethanol, isopropanol | Ensures high purity for research or industrial use |
Research Findings and Optimization
Studies indicate that the choice of solvent and base critically affects the yield of the benzylation step. Aprotic solvents like acetonitrile with triethylamine base provide higher selectivity and yield.
Carboxylation efficiency is improved under mild heating and controlled addition of carboxylating agents to avoid side reactions.
Hydrochloride salt formation is optimized by controlling acid concentration and temperature to maximize crystallization efficiency.
Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of intermediates and final products.
Industrial scale-up requires careful monitoring of exothermic reactions and solvent recovery systems to maintain safety and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under both acidic and basic conditions:
-
Alkaline hydrolysis (e.g., NaOH, KOH) cleaves the amide-like bonds in the morpholine ring, yielding substituted amines and carboxylic acid derivatives.
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Acid-catalyzed hydrolysis (HCl, H₂SO₄) promotes ring-opening reactions, generating secondary alcohols and ammonium salts .
Reaction conditions and outcomes:
| Conditions | Products | Key Observations |
|---|---|---|
| 1M NaOH, 80°C, 6h | 2-Benzyl-4-methylmorpholine + CO₂↑ | Quantitative yield in aqueous ethanol |
| 3M HCl, reflux, 12h | 2-(Benzylamino)propanol hydrochloride | Selective ring cleavage |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters/amides:
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Methyl ester formation : Diazomethane (CH₂N₂) converts the acid to its methyl ester without affecting the morpholine ring .
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Amide coupling : EDCl/HOBt-mediated reactions with primary amines yield peptidomimetic derivatives .
Reduction
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Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol while preserving the benzyl group.
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Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 4-methylmorpholine-2-carboxylic acid .
Oxidation
-
Potassium permanganate (KMnO₄) oxidizes the morpholine ring’s tertiary amine to a nitro group under acidic conditions.
Benzyl Group Reactivity
The benzyl substituent participates in:
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Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) yields para-nitrobenzyl derivatives .
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Hydrogenolysis : Pd/C-mediated cleavage under H₂ generates toluene and des-benzyl intermediates.
Salt-Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions:
This dual acidity enables zwitterionic formation at physiological pH .
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride has been investigated for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of this compound exhibit significant activity against various pathogens.
- Case Study: Antimicrobial Activity
A study demonstrated the synthesis of several derivatives from the parent compound, which were tested for their antibacterial efficacy against Bacillus subtilis and M. chlorophenolicum. The most active compounds showed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. Its ability to undergo nucleophilic substitutions makes it valuable in synthesizing complex organic compounds.
- Case Study: Synthesis of Benzoxazines
Research has shown that 2-benzyl derivatives can be synthesized through reactions involving this compound, leading to products with potential applications in drug development . The synthetic pathways often involve the use of benzylamine, resulting in high yields of desired products.
Catalysis
In addition to its role as an intermediate, this compound has been explored as a catalyst in various chemical reactions. Its effectiveness in promoting reactions under mild conditions is particularly noteworthy.
- Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 2-Benzyl-4-methylmorpholine-2-carboxylic acid HCl | 85 |
| Esterification | 2-Benzyl-4-methylmorpholine-2-carboxylic acid HCl | 90 |
| Oxidation | 2-Benzyl-4-methylmorpholine-2-carboxylic acid HCl | 75 |
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The morpholine ring contributes to the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Comparable Morpholine and Pyrrolidine Derivatives
Structural and Functional Differences
Substituent Position and Type: The benzyl group in 4-benzylmorpholine-2-carboxylic acid HCl (CAS 135072-15-0) at position 4 increases lipophilicity compared to the simpler morpholine-2-carboxylic acid HCl (CAS 4497-04-5). In contrast, the hypothetical 2-benzyl-4-methyl analog would exhibit steric hindrance at position 2 and enhanced hydrophobicity from the methyl group at position 4 .
Physicochemical Properties :
- Melting Point : The 4-benzyl derivative (244–248°C) has a significantly higher melting point than simpler morpholine derivatives, likely due to crystallinity from the benzyl group .
- Solubility : Carboxylic acid-containing derivatives (e.g., CAS 135072-15-0) are more soluble in basic aqueous solutions, whereas esterified analogs (e.g., CAS 2331211-69-7) may require organic solvents .
Commercial Availability :
- 4-Benzylmorpholine-2-carboxylic acid HCl is commercially available at ~JPY 14,300/g (90% purity), reflecting its synthetic accessibility. Derivatives with halogens (e.g., bromophenyl in CAS 109461-30-5) are less common and likely costlier due to complex synthesis .
Biological Activity
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride (BMCA) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will delve into its biological activity, synthesis, and relevant research findings.
Molecular Formula
- Chemical Formula : C13H18ClNO3
- Molecular Weight : 273.74 g/mol
- CAS Number : 71298784
Structural Features
BMCA contains a morpholine ring substituted with a benzyl group and a carboxylic acid moiety, which is crucial for its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
BMCA's mechanism of action is not fully elucidated; however, it is believed to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit inhibitory effects on certain kinases linked to tumorigenesis and inflammatory diseases .
Pharmacological Effects
Research indicates that BMCA may possess:
- Antitumor Activity : Preliminary studies suggest that BMCA can inhibit the proliferation of cancer cells by targeting PI3K pathways, which are often dysregulated in tumors .
- Anti-inflammatory Properties : The compound has shown potential in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .
- Neuroprotective Effects : Some studies hint at neuroprotective properties, although more research is needed to confirm these findings and elucidate the underlying mechanisms .
In Vitro Studies
Several in vitro studies have demonstrated BMCA's efficacy against various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cell lines, showing significant cytotoxic effects at certain concentrations.
Synthesis and Derivatives
BMCA can be synthesized through various methods, including:
- Amidation Reactions : Utilizing carboxylic acids and amines under specific conditions to form the desired morpholine derivative.
- Multicomponent Reactions : These reactions allow for the efficient synthesis of BMCA alongside other biologically active compounds, enhancing its applicability in drug discovery .
Synthetic Route Example
A typical synthetic route involves the following steps:
- Protection of functional groups.
- Reaction with appropriate acylating agents.
- Purification through chromatography.
Case Study 1: Antitumor Activity
In a study focusing on the antitumor effects of BMCA, researchers administered varying doses to mice implanted with tumor cells. The results indicated a dose-dependent reduction in tumor size compared to control groups, suggesting significant anticancer properties.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of BMCA in a model of induced colitis. Treatment with BMCA resulted in reduced inflammation markers and improved histological scores, supporting its potential use in inflammatory bowel diseases .
Q & A
Q. What analytical techniques are recommended to verify the structural integrity of 2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride?
To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) for carbon and hydrogen environments, infrared spectroscopy (IR) for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference results with databases like NIST Chemistry WebBook to ensure accuracy .
Q. How can researchers optimize synthesis protocols to achieve high purity (>90%) for this compound?
Purification via recrystallization or column chromatography is critical. Monitor purity using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For morpholine derivatives, reaction conditions (e.g., solvent selection, temperature) must be tightly controlled to minimize byproducts, as demonstrated in analogous syntheses of benzyl-substituted morpholines .
Q. What experimental parameters should be prioritized for determining solubility in various solvents?
Conduct systematic solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane, hexane) under controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Reference physicochemical data from authoritative databases (e.g., CAS Common Chemistry) for validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 244–245°C vs. other values)?
Discrepancies may arise from impurities or polymorphic forms. Replicate synthesis under standardized conditions, use differential scanning calorimetry (DSC) for precise melting point determination, and cross-validate with high-purity reference standards (e.g., >97% purity as listed in reagent catalogs) .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (e.g., 40–60°C). Monitor degradation via HPLC and characterize degradation products using MS. Stability data should inform storage recommendations (e.g., inert atmosphere, desiccated environments) .
Q. How does stereochemistry at the morpholine ring influence reactivity in downstream reactions?
Use enantiomerically pure starting materials or chiral catalysts to synthesize stereoisomers. Compare reaction kinetics and product distributions (e.g., via chiral HPLC) to assess stereochemical effects. Computational modeling (e.g., DFT) can further elucidate steric and electronic influences .
Q. What methodologies are suitable for probing structure-activity relationships (SAR) in biological systems?
Design analogs with modifications to the benzyl or methyl groups. Test biological activity (e.g., antimicrobial assays) and correlate with structural features using regression analysis. Pair experimental data with molecular docking studies to identify key binding interactions .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across literature sources?
Replicate experiments using identical instrumentation settings (e.g., solvent, frequency). Validate results against certified reference materials or databases like NIST. Publish raw spectral data in open-access repositories to enhance reproducibility .
Q. What steps ensure accurate quantification of hydrochloride content in the compound?
Use potentiometric titration with silver nitrate for chloride ion quantification. Cross-check with elemental analysis (e.g., combustion analysis for nitrogen content) to confirm stoichiometry .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
